[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid
Overview
Description
[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid is an organic compound that belongs to the bipyridine family This compound is characterized by the presence of a phenyl group attached to the bipyridine core, with a carboxylic acid functional group at the 4-position
Scientific Research Applications
[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential interactions with DNA and other biomolecules.
Medicine: Explored for its cytotoxic properties and potential as an anticancer agent.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Future Directions
The future directions for the study of “[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid” could involve further exploration of its properties and potential applications. For instance, it could be interesting to explore its potential use in the construction of mono- and di-nuclear organoplatinum (II) monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Phenyl-2,2’-bipyridine]-4-carboxylic acid can be achieved through several methods. One common approach involves the direct base-assisted arene C(sp2)–H cyclometalation reaction. This method uses unreactive precursor materials such as NiX2 and HPhbpy (6-phenyl-2,2’-bipyridine) or the versatile precursor [Ni(HPhbpy)Br2]2. The reaction is optimized using various bases, solvents, and methods, with a 1:2 mixture of acetate and carbonate identified as the most effective base pair .
Industrial Production Methods
While specific industrial production methods for [6-Phenyl-2,2’-bipyridine]-4-carboxylic acid are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bipyridine core allows for substitution reactions, particularly at the phenyl group or the bipyridine nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Mechanism of Action
The mechanism of action of [6-Phenyl-2,2’-bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions and interact with biological molecules. The bipyridine core can intercalate with DNA, while the phenyl group enhances its binding affinity. This interaction can disrupt cellular processes, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the phenyl group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 6-positions.
Uniqueness
[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid functional group. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenyl-6-pyridin-2-ylpyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(21)13-10-15(12-6-2-1-3-7-12)19-16(11-13)14-8-4-5-9-18-14/h1-11H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPUFRGALCSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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